molecular formula C6H7NO5S B2516436 Methyl 5-sulfamoylfuran-3-carboxylate CAS No. 1870587-81-7

Methyl 5-sulfamoylfuran-3-carboxylate

Cat. No.: B2516436
CAS No.: 1870587-81-7
M. Wt: 205.18
InChI Key: GSCCGAVXBUXYOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of furan derivatives with sulfamoyl chloride in the presence of a base, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of methyl 5-sulfamoylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the furan ring can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

IUPAC Name

methyl 5-sulfamoylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCCGAVXBUXYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1870587-81-7
Record name methyl 5-sulfamoylfuran-3-carboxylate
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